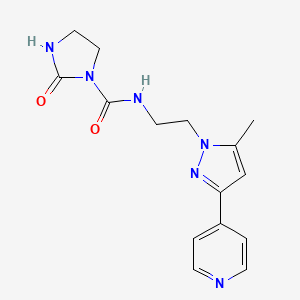

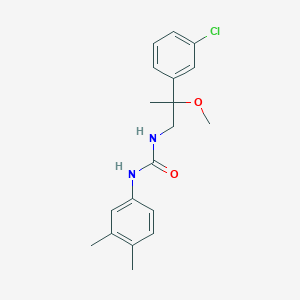

![molecular formula C19H19N7 B2926668 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine CAS No. 2198443-33-1](/img/structure/B2926668.png)

N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known for their high density and excellent thermal stability .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or tetrahydropyrimido-diones . The process typically requires a catalyst and precise control of reaction conditions .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using X-ray diffraction . This allows researchers to understand the relationship between the structure of the compound and its properties .Chemical Reactions Analysis

These compounds can exhibit a variety of chemical reactions. For example, they can show weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .Applications De Recherche Scientifique

Molecular Structure and Rearrangements

Synthesis and Molecular Rearrangements : The preparation and structural analysis of triazoloquinazolinium derivatives reveal insights into their molecular structure and potential for chemical transformations. For example, [1,2,4]Triazoloquinazolinium derivatives have been synthesized, demonstrating the capacity for molecular rearrangements and providing a foundation for further chemical studies (Crabb et al., 1999).

Synthesis and Biological Evaluation

Anticancer and Antimicrobial Activity : Some derivatives of triazolo[4,3-a]pyrimidine have been synthesized and evaluated for their DNA photocleavage activity, indicating potential applications in cancer therapy and molecular biology (Sharma et al., 2015). Furthermore, specific derivatives have shown significant anticancer activity, suggesting their potential as novel therapeutic agents (Reddy et al., 2015).

Antioxidant, Anti-Inflammatory, and Analgesic Activity : The exploration of pyrimido[4,5-b]quinolines has uncovered compounds with promising biological activities, including antioxidant, anti-inflammatory, and analgesic effects, which could lead to new treatments for related disorders (El-Gazzar et al., 2009).

Chemical Synthesis and Reactivity

Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds utilizing triazoloquinazolinium derivatives as synthons highlights the chemical versatility and reactivity of these compounds, offering pathways to novel heterocyclic structures with potential applications in drug development and materials science (Chernyshev et al., 2014).

Advanced Materials and Molecular Docking

Docking Studies and Photocleavage Activity : The docking studies and evaluation of DNA photocleavage activity of triazolo[4,3-a]pyrimidine derivatives demonstrate their utility in understanding molecular interactions and designing compounds with targeted biological activities (Sharma et al., 2015).

Mécanisme D'action

Target of Action

The compound N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds with their targets due to the presence of nitrogen atoms in their structure . This allows them to interact with a variety of enzymes and receptors, leading to various biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLTYRCTSOAWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

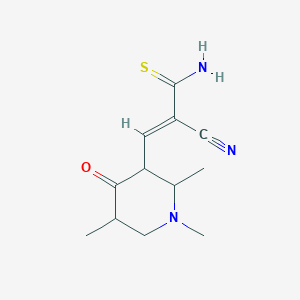

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

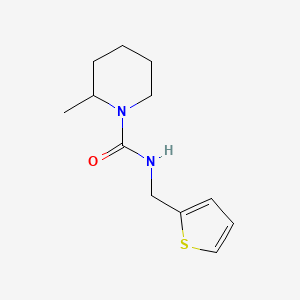

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

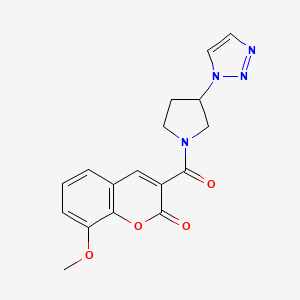

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)

![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)